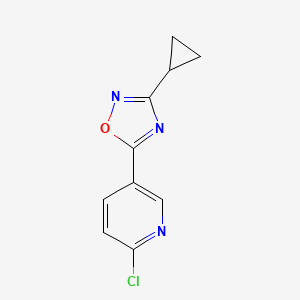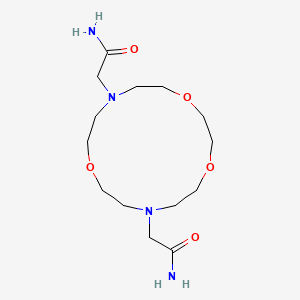
2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with cyclopropyl amidoxime under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their activity . The chloro group can also participate in interactions with proteins and enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
- 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Comparison: Compared to similar compounds, 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets . This makes it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C10H8ClN3O |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
5-(6-chloropyridin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H8ClN3O/c11-8-4-3-7(5-12-8)10-13-9(14-15-10)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
YFJRVUMKZSEPAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
